
p-Benzoquinone-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Benzoquinone-13C6: is a stable isotope-labeled compound, also known as 1,4-benzoquinone-13C6. It is a derivative of p-benzoquinone, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions:
Catalytic Oxidation of Benzene: One method involves the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1).
Oxidation of Aniline: Another traditional method involves the oxidation of aniline, although this method generates significant toxic waste and is less environmentally sustainable.
Industrial Production Methods: Industrial production of p-benzoquinone typically involves the oxidation of hydroquinone using hydrogen peroxide in the presence of an aqueous inorganic acid solution or an inert organic polar solvent .
化学反应分析
Types of Reactions:
Reduction: It can be reduced to hydroquinone using acidic potassium iodide solution.
Substitution: Substitution reactions, such as the addition of arylsulfinic acids, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromic acid.
Reduction: Potassium iodide, sulfuric acid.
Substitution: Arylsulfinic acids, acetic anhydride, sulfuric acid.
Major Products:
Oxidation: Various quinones and hydroquinones.
Reduction: Hydroquinone.
Substitution: Triacetylhydroxyquinol.
科学研究应用
Chemistry:
Biology:
- Plays a role in studying electron transfer processes in biological systems, such as photosynthesis and oxidative phosphorylation .
Medicine:
Industry:
作用机制
Molecular Targets and Pathways: p-Benzoquinone-13C6 exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a crucial component in electron transfer processes. Its major targets include DNA, where it can induce double-strand breaks and interact with topoisomerases .
相似化合物的比较
1,4-Benzoquinone: The parent compound, widely studied for its redox properties.
1,2-Benzoquinone: An isomer with different reactivity and stability.
Hydroquinone: The reduced form of p-benzoquinone, used in various industrial applications.
Uniqueness: p-Benzoquinone-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of reactions is crucial .
属性
分子式 |
C6H4O2 |
|---|---|
分子量 |
114.051 g/mol |
IUPAC 名称 |
(1,2,3,4,5,6-13C6)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
AZQWKYJCGOJGHM-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=O)[13CH]=[13CH][13C]1=O |
规范 SMILES |
C1=CC(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
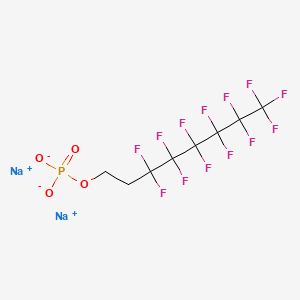
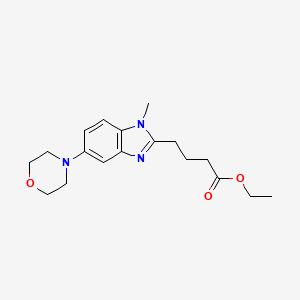

![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
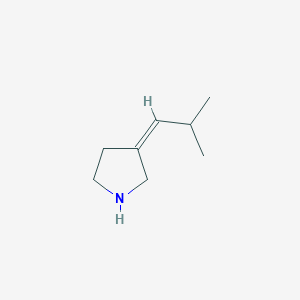
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
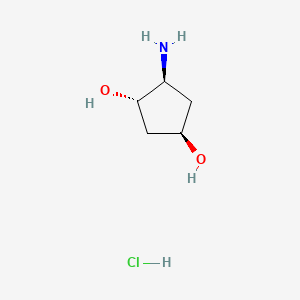
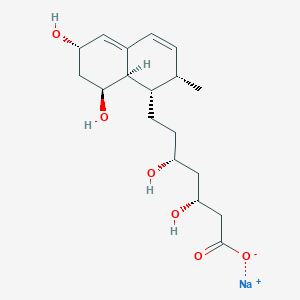
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
